molecular formula C16H14N2O6 B2544334 N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 681169-96-0

N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2544334
CAS No.: 681169-96-0
M. Wt: 330.296
InChI Key: WUUYFVDKXNPUIO-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a chemical compound offered for research and screening purposes. This molecule features the 1,4-benzodioxine scaffold, a versatile heterocyclic template widely recognized in medicinal chemistry for its relevance in designing biologically active molecules . Compounds based on this structure have been investigated for a diverse range of therapeutic applications, including as enzyme inhibitors and potential anticancer agents . Research into similar benzodioxine-carboxamide derivatives has shown promise in areas such as PARP1 inhibition, a validated target in oncology, and as antagonists for inflammatory mediators like leukotriene B4 (LTB4) . The structural motifs present in this compound—the benzodioxine core, a carboxamide linker, and a nitrophenyl substituent—are frequently employed in the development of novel chemical entities for high-throughput screening and lead optimization campaigns . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c1-22-10-6-7-11(12(8-10)18(20)21)17-16(19)15-9-23-13-4-2-3-5-14(13)24-15/h2-8,15H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUYFVDKXNPUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzodioxine ring, followed by the introduction of the nitrophenyl group through nitration reactions. The final step involves the formation of the carboxamide group under controlled conditions, often using amide coupling reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The use of continuous flow reactors can enhance the efficiency and safety of these processes, allowing for better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades and metabolic processes, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiator is its 4-methoxy-2-nitrophenyl substituent. Below is a comparative analysis with structurally related benzodioxine carboxamides:

Table 1: Structural and Functional Comparison
Compound Name Substituent Key Functional Groups Molecular Weight (g/mol)*
Target Compound 4-Methoxy-2-nitrophenyl Methoxy, Nitro ~328.28 (calculated)
N-(4-Ethylphenyl)-... 4-Ethylphenyl Ethyl ~298.34
N-[3-(Trifluoromethyl)phenyl]-... 3-Trifluoromethylphenyl CF3 ~339.28
Doxazosin Intermediate Piperazine Piperazine ~349.37
4-(4-Methoxyphenyl)-N-phenyl... () 4-Methoxyphenyl, Thiazole Methoxy, Thiazole ~387.29

*Molecular weights estimated using standard atomic masses.

Key Observations :

  • Electron Effects : The target’s methoxy group is electron-donating (+M effect), while the nitro group is electron-withdrawing (-M effect), creating a polarized aromatic system. This contrasts with analogs like the 4-ethylphenyl derivative (purely hydrophobic) or trifluoromethylphenyl (strong -I effect) .
  • Solubility : The nitro group may reduce solubility compared to methoxy or ethyl substituents but could enhance binding to charged residues in biological targets .

Pharmacological and Therapeutic Potential

Antihypertensive Activity

highlights a benzodioxine-piperazine derivative as an intermediate for Doxazosin, a known α1-adrenergic receptor antagonist used for hypertension. While the target compound lacks a piperazine ring, its methoxy-nitro substitution may interact with similar receptors. supports this, demonstrating that methoxyphenyl-thiazole derivatives exhibit angiotensin II receptor antagonism with efficacy comparable to valsartan .

Docking and Binding Affinity

utilized docking studies to demonstrate that methoxyphenyl and nitro-containing ligands form hydrogen bonds and electrostatic interactions with angiotensin II receptors. The target compound’s nitro group may anchor to basic residues (e.g., Lys or Arg), while the methoxy group could stabilize hydrophobic pockets .

Biological Activity

N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C15H13N2O5
  • Molecular Weight : 287.27 g/mol
  • CAS Registry Number : [insert CAS number if known]

The compound features a benzodioxine core with methoxy and nitro substituents that may influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxy-2-nitroaniline with appropriate acylating agents under controlled conditions. The reaction can be monitored using thin-layer chromatography (TLC) to ensure completion and purity of the product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds. For instance, compounds with nitro and methoxy groups have shown promising cytotoxic effects against various cancer cell lines. In vitro assays such as MTT and colony-forming assays are commonly employed to evaluate cytotoxicity and the inhibition of cell proliferation.

Cell Line IC50 (µM) Assay Method
MCF-7 (Breast Cancer)15.6MTT
HeLa (Cervical Cancer)12.3Colony-forming assay
A549 (Lung Cancer)18.5MTT

These findings suggest that this compound may exhibit similar anticancer properties.

Enzyme Inhibition

The compound's structural features suggest potential interactions with various enzymes involved in cancer progression and metabolic pathways. For example, inhibition of enzymes such as Dipeptidyl peptidase IV (DPP-IV) could enhance insulin secretion and lower blood glucose levels, which is beneficial in diabetic conditions.

Case Studies

  • Study on Antidiabetic Properties :
    A recent study evaluated the effects of related compounds on α-amylase and α-glucosidase inhibition, demonstrating that modifications in the aromatic rings significantly enhance enzyme inhibition rates. The study utilized spectrophotometric methods to quantify enzyme activity reduction.
  • Cytotoxicity Assessment :
    Another research project focused on the cytotoxic effects of benzodioxine derivatives on various cancer cell lines. The results indicated that compounds with similar substituents exhibited significant cytotoxicity, leading to further investigations into their mechanisms of action.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(4-methoxy-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide?

A multi-step synthesis approach is typically employed, starting with functionalization of the benzodioxine core. For example:

  • Sulfonylation/Coupling Reactions : React 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride under basic conditions (pH 9–10, aqueous Na₂CO₃) to introduce sulfonamide groups, followed by coupling with substituted phenyl acetamides .
  • Reagent Optimization : Use anhydrous solvents (e.g., DMF or THF) and catalysts like EDCI/HOBt for carboxamide bond formation. Monitor reactions via TLC and purify intermediates via column chromatography .

Basic: Which spectroscopic and analytical techniques are critical for structural characterization?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign protons and carbons in the benzodioxine ring (δ 4.2–4.5 ppm for dioxane protons) and nitrophenyl groups (δ 7.5–8.2 ppm for aromatic protons) .
    • IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) functional groups .
  • Elemental Analysis (CHN) : Validate molecular formula purity (e.g., C₁₈H₁₆N₂O₅) .
  • X-ray Crystallography : Use SHELXL for refinement; resolve space groups (e.g., monoclinic P2₁/c) and hydrogen bonding networks .

Advanced: How can researchers resolve contradictions in enzyme inhibition data for this compound?

  • Statistical Rigor : Perform triplicate experiments and report mean ± SEM to assess reproducibility. Use ANOVA or Student’s t-test for significance testing .
  • Mechanistic Studies :
    • Kinetic Assays : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots.
    • Molecular Docking : Use AutoDock Vina to predict binding modes with target enzymes (e.g., α-glucosidase) and validate with site-directed mutagenesis .
  • Control Experiments : Compare with known inhibitors (e.g., acarbose) and assess off-target effects using counter-screens .

Advanced: What crystallographic strategies optimize structural determination of this compound?

  • Software : Use SHELX suite (SHELXD for phase solution, SHELXL for refinement). Employ twin refinement if data shows pseudo-merohedral twinning .
  • Data Collection :
    • Resolution : Aim for <1.0 Å at synchrotron sources to resolve nitro group geometry.
    • Temperature : Collect at 100 K to minimize thermal motion artifacts .
  • Validation : Check R-factor convergence (R₁ < 5%), validate with CCDC deposition (e.g., CIF files) .

Advanced: How to evaluate its potential as a glucocorticoid receptor agonist?

  • In Silico Screening : Perform molecular dynamics simulations (e.g., GROMACS) to assess binding affinity to the receptor’s ligand-binding domain .
  • In Vitro Assays :
    • Transactivation : Use luciferase reporter assays in HEK293 cells transfected with glucocorticoid response elements.
    • Cytotoxicity : Test viability via MTT assay (IC₅₀ > 10 µM preferred) .
  • SAR Analysis : Modify methoxy/nitro substituents to optimize receptor selectivity and reduce off-target effects .

Advanced: How to address discrepancies in pharmacological activity across cell lines?

  • Cell-Specific Factors :
    • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation.
    • Membrane Permeability : Perform Caco-2 assays; correlate with logP values (aim for 1–3) .
  • Transcriptomic Profiling : Conduct RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., NF-κB or MAPK) .

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